![molecular formula C9H10Cl2N2 B2565294 (6-Chloro-1H-indol-2-yl)methanamine hydrochloride CAS No. 2230807-69-7](/img/structure/B2565294.png)
(6-Chloro-1H-indol-2-yl)methanamine hydrochloride
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Overview
Description
(6-Chloro-1H-indol-2-yl)methanamine hydrochloride, also known as 6-chloro-2-(chloromethyl)-1H-indole hydrochloride, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic aromatic compound that is found in many naturally occurring compounds, including tryptophan, serotonin, and melatonin. The synthesis method for this compound involves several steps, including the reaction of 6-chloroindole with formaldehyde and hydrochloric acid.
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives like (6-Chloro-1H-indol-2-yl)methanamine hydrochloride are central to the development of new synthetic methods in organic chemistry. A comprehensive review on indole synthesis presents a classification system for all indole syntheses, highlighting the diversity of strategies employed to construct the indole nucleus. This includes methods ranging from the functionalization of pre-existing indoles to the complete construction of the indole ring system from simple precursors. Such methodologies are crucial for the synthesis of complex natural products and pharmaceuticals, demonstrating the relevance of this compound in drug discovery and development (Taber & Tirunahari, 2011).
Antioxidant and Biological Properties
Indole compounds, including derivatives of this compound, have been studied for their antioxidant properties and roles in biological systems. For instance, melatonin, an indoleamine, exhibits significant antioxidant activity, suggesting that structurally related indole derivatives could also possess similar biological functions. This is particularly relevant in the context of neuroprotective and anti-aging research, where the antioxidant capacity of indole derivatives could be harnessed to mitigate oxidative stress-related cellular damage (Paredes et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (6-chloro-1h-indol-2-yl)methanamine hydrochloride, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with various receptors due to their aromatic nature . This interaction can lead to changes in the function of these receptors, potentially resulting in therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c10-7-2-1-6-3-8(5-11)12-9(6)4-7;/h1-4,12H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGNOGSMUCFCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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